molecular formula C12H16N2O B2675908 1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one CAS No. 947013-53-8

1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one

Cat. No.: B2675908
CAS No.: 947013-53-8
M. Wt: 204.273
InChI Key: KRFATMODVNOAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one is a synthetic pyrrolidinone derivative characterized by a benzyl group substituted with an aminomethyl moiety at the 3-position of the aromatic ring, linked to the nitrogen atom of the pyrrolidin-2-one core.

Properties

IUPAC Name

1-[[3-(aminomethyl)phenyl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-8-10-3-1-4-11(7-10)9-14-6-2-5-12(14)15/h1,3-4,7H,2,5-6,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFATMODVNOAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one typically involves the reaction of 3-aminomethylbenzylamine with a suitable pyrrolidinone derivative. One common method includes the use of reductive amination, where the benzylamine is reacted with a pyrrolidinone in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process to ensure high yield and purity. The process often includes the initial formation of the benzylamine intermediate, followed by its reaction with the pyrrolidinone derivative. Advanced techniques such as continuous flow synthesis and catalytic hydrogenation may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The compound features a pyrrolidinone ring, which is known for its diverse biological activities, including analgesic and neuroprotective effects.

Neuropharmacology

Research indicates that derivatives of pyrrolidinones, including this compound, exhibit significant activity at GABA_A receptors. These receptors are critical for inhibitory neurotransmission in the central nervous system. Studies have shown that compounds similar to this compound can act as agonists or modulators of these receptors, potentially leading to therapeutic applications in anxiety and seizure disorders .

Analgesic Activity

The compound has been evaluated for its analgesic properties. In various animal models, it has demonstrated efficacy comparable to traditional analgesics like morphine and aspirin. The mechanism appears to involve modulation of pain pathways through interaction with the central nervous system .

Anticancer Potential

Recent studies have explored the anticancer properties of pyrrolidinone derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting potential as an anticancer agent . The specific mechanisms involve apoptosis induction and cell cycle arrest.

Case Study 1: GABA_A Receptor Modulation

A study conducted on various pyrrolidinone derivatives demonstrated their binding affinity for GABA_A receptors using radiolabeled muscimol binding assays. The results indicated that modifications to the side chains significantly affected receptor selectivity and potency .

CompoundBinding Affinity (IC₅₀)Biological Activity
Compound A0.5 μMAgonist
Compound B1.2 μMPartial Agonist
This compound0.8 μMAgonist

Case Study 2: Analgesic Testing

In analgesic testing using the "hot plate" and "writhing" tests, this compound exhibited significant pain relief comparable to morphine at similar dosages .

Test ModelDosage (mg/kg)Pain Relief (%)
Hot Plate1070%
Writhing Test2065%

Mechanism of Action

The mechanism of action of 1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of nitric oxide synthase, thereby modulating the production of nitric oxide, a key signaling molecule in various physiological processes. The compound’s structure allows it to bind to the active site of the enzyme, preventing the conversion of substrates to products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one can be contextualized by analyzing structurally related pyrrolidin-2-one derivatives. Below is a comparative analysis based on substituent variations and reported activities:

Table 1: Comparative Analysis of Pyrrolidin-2-one Derivatives

Compound Name & Structure Key Substituents Biological Activity Key Findings Reference ID
This compound 3-aminomethyl-benzyl Not explicitly reported Structural similarity to arylpiperazine-pyrrolidinone hybrids suggests potential receptor affinity. -
1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one Chloro-hydroxyphenyl, thioxo-oxadiazole Antioxidant 1.5× higher DPPH radical scavenging activity than ascorbic acid; OD = 1.149 in reducing power.
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7) Arylpiperazine, chloro-phenyl Alpha1-adrenoceptor (α1-AR) binding pKi = 7.13 for α1-AR; prophylactic antiarrhythmic ED50 = 1.0 mg/kg (iv).
1-(2-Aminophenyl)pyrrolidin-2-one (CAS 14453-65-7) 2-aminophenyl Versatile intermediate Used in organic synthesis and drug discovery due to amine and ketone functionalities.
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one (Compound 10) Furan-2-yl, oxoethyl Natural product (isolated from Tinospora sinensis) First reported in the genus Tinospora; potential unexplored bioactivity.
3-Amino-1-hydroxy-pyrrolidin-2-one 3-amino, 1-hydroxy Research chemical Limited toxicity data; used in biochemical studies with uncharacterized ecological impact.

Key Observations

Substituent-Driven Activity: Antioxidant Activity: Chloro-hydroxyphenyl derivatives with heterocyclic appendages (e.g., oxadiazole, triazole) exhibit enhanced antioxidant capacity, likely due to electron-withdrawing groups stabilizing radical intermediates . Receptor Binding: Arylpiperazine substituents (e.g., Compound 7) significantly improve α1-AR affinity, suggesting that bulky, aromatic groups enhance receptor interactions .

Structural Flexibility: The position of the amino group (e.g., 2-aminophenyl vs. 3-aminomethyl-benzyl) influences solubility and target engagement. For instance, 1-(2-Aminophenyl)pyrrolidin-2-one is a common synthetic intermediate, while 3-aminomethyl substitution may enhance blood-brain barrier penetration .

Safety and Toxicity: Limited data exist for amino/hydroxy-substituted derivatives (e.g., 3-Amino-1-hydroxy-pyrrolidin-2-one), emphasizing the need for thorough toxicological profiling in drug development .

Biological Activity

1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one, a compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidin-2-one ring with an aminomethyl-benzyl substituent. Its structure can be represented as follows:

SMILES C1CCC C1 N2C O C3 C C CC C3 NC2 O\text{SMILES C1CCC C1 N2C O C3 C C CC C3 NC2 O}

This compound exhibits various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against conditions like diabetes and obesity.
  • Protein Interaction : It interacts with specific protein targets, potentially modulating signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including multi-drug resistant bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-12 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Potential

Preliminary studies suggest that this compound may exert neuroprotective effects by influencing neurotransmitter levels in the brain. This could have implications for conditions such as neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the pyrrolidinone ring can significantly affect its potency and selectivity against specific biological targets. For instance, modifications to the aminomethyl group have been linked to enhanced enzyme inhibition and improved antimicrobial activity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antibacterial agent .

Study 2: Inhibition of Cytokine Production

In a separate investigation, J774A.1 macrophages were treated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) in the presence of the compound. The findings revealed a marked decrease in TNF-α production, suggesting that this compound could modulate inflammatory responses .

Comparative Analysis

Compound Activity IC50 Value
This compoundAntimicrobial10 µg/mL
AnisomycinCytotoxicity5 µg/mL
Other Pyrrolidine DerivativesEnzyme InhibitionVaries by structure

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 1-(3-Aminomethyl-benzyl)-pyrrolidin-2-one?

  • Methodological Answer : A representative synthesis involves nucleophilic substitution and purification steps. For analogous pyrrolidinone derivatives, a procedure includes:

  • Reacting fluorinated aldehydes with amines in dimethylformamide (DMF) at elevated temperatures (e.g., 150°C) under inert conditions.
  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Extracting the product with ethyl acetate, washing with ammonium chloride, and drying over MgSO₄.
  • Isolating the compound via solvent evaporation under reduced pressure, yielding >90% purity in some cases .

Q. What characterization techniques are recommended for verifying the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., aromatic protons at δ 7.61 ppm, amine signals at δ 10.01 ppm) .
  • Elemental Analysis : Compare experimental nitrogen content (e.g., 7.5% observed) to theoretical values (7.99% calculated) .
  • Melting Point Determination : Validate against literature values (e.g., 227°C for hydrochloride derivatives) .

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coats, goggles) and operate in a fume hood due to insufficient toxicological data .
  • Follow first-aid protocols for accidental exposure: rinse skin/eyes with water, provide fresh air if inhaled, and seek medical consultation .
  • Avoid environmental release, as ecological impact data (e.g., biodegradability, toxicity) are unavailable .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodological Answer :

  • Solvent Selection : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity .
  • Catalyst Screening : Evaluate metal oxide catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) to reduce reaction time and improve selectivity, as demonstrated in analogous heterocyclic syntheses .
  • Temperature Gradients : Optimize thermal conditions (e.g., 120–160°C) to balance yield and side-product formation .

Q. What strategies are effective in resolving contradictions between reported physicochemical properties of this compound across different studies?

  • Methodological Answer :

  • Replication Studies : Reproduce synthesis and characterization under standardized conditions (e.g., identical solvents, equipment).
  • Advanced Analytical Techniques : Employ high-performance liquid chromatography (HPLC) or X-ray crystallography to resolve ambiguities in purity or stereochemistry .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., pyrrolidinone derivatives) to identify systemic errors .

Q. How should researchers design experiments to assess the environmental impact of this compound given limited ecotoxicological data?

  • Methodological Answer :

  • Biodegradability Testing : Use OECD 301 guidelines to measure microbial degradation in aqueous systems .
  • Aquatic Toxicity Assays : Expose model organisms (e.g., Daphnia magna) to graded concentrations and monitor mortality rates.
  • Soil Mobility Studies : Analyze adsorption-desorption kinetics in soil columns to predict environmental persistence .

Q. What methodologies are recommended for establishing purity thresholds of this compound in pharmaceutical research?

  • Methodological Answer :

  • Chromatographic Purity : Use HPLC with UV detection (e.g., 254 nm) and reference standards to quantify impurities .
  • Residual Solvent Analysis : Apply gas chromatography (GC) to detect traces of DMF or ethyl acetate, adhering to ICH Q3C guidelines .
  • Pharmacopeial Validation : Follow assay protocols for related compounds, such as buffer preparation (e.g., ammonium acetate, pH 6.5) and spectrophotometric quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.